4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Overview
Description
4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with a unique structure that includes a chlorine atom, a methyl group, and a propan-2-yl phenyl group. This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[731Common reagents used in these reactions include alkyl halides, sodium azides, and potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or alcohols, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with similar structures, such as indole derivatives and coumarin derivatives .
Uniqueness
What sets 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYVHKZKRBYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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